molecular formula C15H22N2O4 B8238148 Tert-Butyl 4-(methoxy(methyl)carbamoyl)benzylcarbamate

Tert-Butyl 4-(methoxy(methyl)carbamoyl)benzylcarbamate

Cat. No.: B8238148
M. Wt: 294.35 g/mol
InChI Key: XCAXEUQHPPYNCD-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(methoxy(methyl)carbamoyl)benzylcarbamate is a carbamate-protected benzyl derivative featuring a methoxy(methyl)carbamoyl substituent. This compound is structurally characterized by a tert-butyl carbamate group attached to a benzyl ring, which is further modified at the para position with a methoxy(methyl)carbamoyl moiety. Its molecular formula is C15H22N2O4, and it serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyl group enhances steric protection, while the carbamoyl group offers functional versatility for further derivatization .

Properties

IUPAC Name

tert-butyl N-[[4-[methoxy(methyl)carbamoyl]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)16-10-11-6-8-12(9-7-11)13(18)17(4)20-5/h6-9H,10H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXEUQHPPYNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 4-(methoxy(methyl)carbamoyl)benzylcarbamate typically involves the reaction of a benzylamine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . The general reaction scheme is as follows:

    Step 1: Benzylamine derivative reacts with tert-butyl chloroformate.

    Step 2: The intermediate product is treated with methoxy(methyl)amine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(methoxy(methyl)carbamoyl)benzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-Butyl 4-(methoxy(methyl)carbamoyl)benzylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-Butyl 4-(methoxy(methyl)carbamoyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations and Reactivity

Compound Name Substituent/Modification Molecular Weight Key Reactivity/Applications Evidence ID
tert-Butyl 4-(bromomethyl)benzylcarbamate Bromomethyl group 300.19 g/mol Nucleophilic substitution (e.g., purine coupling) 1
tert-Butyl 4-(aminomethyl)benzylcarbamate Aminomethyl group 236.30 g/mol Amine coupling (e.g., acetamidomethyl derivative synthesis) 2
tert-Butyl 4-ethynylbenzylcarbamate Ethynyl group 231.29 g/mol Click chemistry (azide-alkyne cycloaddition) 5
tert-Butyl 4-formylbenzylcarbamate Formyl group 235.28 g/mol Aldehyde condensation (Schiff base formation) 8
tert-Butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate Ethoxycarbonylmethyl group 293.33 g/mol Ester hydrolysis to carboxylic acid 10

Key Observations :

  • The bromomethyl analog () exhibits high reactivity in nucleophilic substitutions, enabling coupling with purines or other heterocycles.
  • The aminomethyl derivative () is pivotal for amide bond formation, offering a route to acetamidomethyl intermediates.
  • The ethynyl variant () is specialized for click chemistry, a feature absent in the target compound.
  • The formyl-substituted compound () provides a reactive aldehyde for condensations, contrasting with the carbamoyl group’s stability.
  • The ethoxycarbonylmethyl analog () introduces hydrolyzable ester functionality, enhancing solubility upon hydrolysis .

Structural and Electronic Modifications

Boronate Ester Derivatives
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate () contains a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions. This functionality is absent in the target compound, limiting its utility in metal-catalyzed reactions .
Cyclohexyl vs. Benzyl Core
  • tert-Butyl trans-4-formylcyclohexylcarbamate () replaces the benzyl ring with a cyclohexyl group, altering conformational flexibility and solubility. The formyl group further differentiates its reactivity .
Halogenated Derivatives
  • The chlorine atom may improve metabolic stability compared to the methoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-Butyl 4-(methoxy(methyl)carbamoyl)benzylcarbamate
Reactant of Route 2
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Tert-Butyl 4-(methoxy(methyl)carbamoyl)benzylcarbamate

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